Chlorpheniramine maleate
Overview
Description
Chlorpheniramine Maleate is an antihistamine used to relieve symptoms of allergy, hay fever, and the common cold . These symptoms include rash, watery eyes, itchy eyes/nose/throat/skin, cough, runny nose, and sneezing . It works by blocking a certain natural substance (histamine) that your body makes during an allergic reaction .
Synthesis Analysis
The synthesis of Chlorpheniramine Maleate involves several steps. The process starts with accurately weighing 40 mg of Chlorpheniramine Maleate, adding it into 30 ml water, and ultrasonicate for 15 minutes . The volume is then made up using water up to 50 ml . 5 ml of this solution is diluted to 50 ml with water . The solution is then shaken and filtered through a 0.45 micron filter and injected .
Molecular Structure Analysis
Chlorpheniramine Maleate has a molecular formula of C16H19ClN2.C4H4O4 . It is chemically known as 2-[p-Chloro-α-[2-(dimethylamino)ethyl]benzyl]pyridine maleate .
Chemical Reactions Analysis
Chlorpheniramine Maleate shows high drug absorption in 0.1N HCl medium with λmax of 261nm . The drug shows good linearity from 20 to 60μg/mL solution concentration with the correlation coefficient linear regression equation Y= 0.1853 X + 0.1098 presenting R2 value of 0.9998 .
Physical And Chemical Properties Analysis
Chlorpheniramine Maleate is a white, odorless, crystalline powder . It is freely soluble in water, soluble in alcohol and chloroform, and slightly soluble in ether and benzene .
Scientific Research Applications
Transdermal Delivery Systems Chlorpheniramine Maleate (CPM) has been investigated for use in transdermal delivery systems. Studies have explored the percutaneous absorption of CPM from gel formulations prepared with different carbomer derivatives. These formulations could potentially offer local activity when applied topically, bypassing the disadvantages of oral administration, such as first-pass effects (Tas, Ozkan, Savaser, & Baykara, 2004).
Veterinary Applications CPM has been used in veterinary medicine for the management of pruritus in cats. It was found to be effective in completely eliminating pruritus in most cats, without causing serious or long-lasting clinical side effects (Miller & Scott, 1990).
Treatment of Common Cold Several studies have demonstrated the efficacy of CPM in relieving symptoms of the common cold. It was found to be significantly effective in reducing cold symptoms when used regularly over a week (Crutcher & Kantner, 1981).
Impact on Task Performance Research has investigated the effects of CPM on performance tasks, with findings suggesting complex interactions with age and gender. These studies indicate that CPM may have effects on a variety of performance tasks, though these effects are complex and dose-dependent (Gilliland, Schlegel, & Nesthus, 1999).
Radiation Protection CPM has been studied for its protective role against radiation-induced early transient incapacitation in animal models. These studies suggest that CPM could have a role in mitigating the effects of high-dose radiation, potentially through histamine receptor blockade (Doyle, Curran, & Turns, 1974).
Taste Masking for Pediatric and Geriatric Use Research has been conducted to develop taste-masked formulations of CPM, particularly in microsphere forms, to make it more palatable for pediatric and geriatric patients (Jelvehgari, Barghi, & Barghi, 2014).
Role in Sustained-Release Formulations The formulation of sustained-release matrix tablets of CPM has been explored. This aims to maintain therapeutic levels of the drug in the body over an extended period, reducing the frequency of dosing (Khan, 2012).
Safety And Hazards
properties
IUPAC Name |
(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAKFASWICGISY-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2.C4H4O4, C20H23ClN2O4 | |
Record name | CHLORPHENIRAMINE MALEATE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24380-14-1, 25523-97-1 (Parent) | |
Record name | 2-Pyridinepropanamine, γ-(4-chlorophenyl)-N,N-dimethyl-, labeled with tritium, (2Z)-2-butenedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24380-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Chlorpheniramine maleate [USP:JAN] | |
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Molecular Weight |
390.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorpheniramine maleate appears as odorless white crystalline solid or white powder with a bitter taste. pH (2% aqueous solution) 5. pH (1% aqueous solution) 4-5. (NTP, 1992) | |
Record name | CHLORPHENIRAMINE MALEATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20026 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
10 to 50 mg/mL at 70 °F (NTP, 1992) | |
Record name | CHLORPHENIRAMINE MALEATE | |
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Product Name |
Chlorpheniramine Maleate | |
CAS RN |
113-92-8, 2438-32-6 | |
Record name | CHLORPHENIRAMINE MALEATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20026 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Chlorpheniramine maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Chlorpheniramine maleate [USP:JAN] | |
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Record name | Dexchlorpheniramine maleate | |
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Record name | 2-Pyridinepropanamine, .gamma.-(4-chlorophenyl)-N,N-dimethyl-, (2Z)-2-butenedioate (1:1) | |
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Record name | Chlorphenamine hydrogen maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.670 | |
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Record name | CHLORPHENIRAMINE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Melting Point |
266 to 275 °F (NTP, 1992) | |
Record name | CHLORPHENIRAMINE MALEATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20026 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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